molecular formula C12H14ClN5O3S2 B11408891 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11408891
M. Wt: 375.9 g/mol
InChI Key: WHRCHYACBFTRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide” is a synthetic organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: Starting with an appropriate precursor, the thiadiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be constructed using condensation reactions between suitable carbonyl compounds and nitrogen sources.

    Chlorination and Sulfonylation:

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing thiadiazole ring.

    Reduction: Reduction reactions could target the nitro or carbonyl groups in the molecule.

    Substitution: The chlorine atom in the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could result in various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Pharmaceutical Development: Investigated for its potential as a drug candidate for treating various diseases.

Industry

    Agricultural Chemicals: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of “5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide” would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiadiazole and sulfonyl groups suggests potential interactions with sulfur and oxygen-containing active sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Uniqueness

The unique combination of the ethyl group on the thiadiazole ring and the propylsulfonyl group on the pyrimidine ring distinguishes “5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide” from similar compounds. This structural uniqueness may confer distinct biological activities and applications.

Properties

Molecular Formula

C12H14ClN5O3S2

Molecular Weight

375.9 g/mol

IUPAC Name

5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C12H14ClN5O3S2/c1-3-5-23(20,21)12-14-6-7(13)9(15-12)10(19)16-11-18-17-8(4-2)22-11/h6H,3-5H2,1-2H3,(H,16,18,19)

InChI Key

WHRCHYACBFTRAX-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)CC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.